

A Technical Guide to the Historical Advancements in Cyclo[n]carbon Research

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Compound of Interest

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Abstract

Cyclo[n]carbons, monocyclic allotropes of carbon composed of n sp-hybridized carbon atoms, have long captivated the scientific community due to their unique electronic and structural properties. Initially theoretical curiosities, recent breakthroughs in on-surface synthesis and characterization have brought these reactive molecules into the realm of tangible materials with potential applications in molecular electronics and materials science. This technical guide provides a comprehensive historical overview of cyclo[n]carbon research, detailing the pivotal experimental and theoretical milestones. It includes in-depth experimental protocols for the synthesis and characterization of key cyclo[n]carbons, a compilation of their quantitative properties, and visualizations of the synthetic workflows.

Historical Overview: From Theoretical Prediction to Experimental Realization

The concept of cyclic carbon molecules dates back to the mid-20th century, with early theoretical studies exploring their potential stability and electronic structures. For decades, their high reactivity prevented isolation and characterization in the condensed phase, relegating them to gas-phase studies and computational models.^{[1][2]} A major debate centered on their bonding pattern: would they exhibit a cumulenic structure with equalized double bonds or a polyyenic structure with alternating single and triple bonds?^{[1][3]}

The modern era of cyclo[n]carbon research was inaugurated in 2019 with the landmark on-surface synthesis and imaging of cyclo[4]carbon (C_{18}) by researchers at Oxford University and IBM Research.[1][2] This achievement provided definitive evidence of a polyynic structure for C_{18} , resolving a long-standing controversy.[1] This breakthrough was enabled by the use of atomic manipulation on an inert sodium chloride (NaCl) bilayer on a copper (Cu(111)) surface at cryogenic temperatures (around 5 Kelvin).[2][5]

Following this seminal work, the field has rapidly expanded with the successful synthesis and characterization of a series of other cyclo[n]carbons, including both aromatic ($n = 4k+2$) and anti-aromatic ($n = 4k$) species. Key milestones include the synthesis of:

- Cyclo[4]carbon (C_{18}): Initially synthesized from a $C_{24}O_6$ precursor, a more efficient route with a 64% yield was later developed using a $C_{18}Br_6$ precursor.[1][5]
- Cyclo[6]carbon (C_{16}): The first anti-aromatic cyclocarbon to be structurally characterized.[7]
- Cyclo[7]carbon (C_{10}) and Cyclo[8]carbon (C_{14}): Synthesized via a retro-Bergman ring-opening reaction, these smaller aromatic cyclocarbons were found to exhibit cumulenic or cumulene-like structures.[9][10]
- Cyclo[11]carbon (C_{12}) and Cyclo[12]carbon (C_{20}): Further examples of anti-aromatic cyclocarbons synthesized through on-surface reactions.[13][14]
- Cyclo[15]carbon (C_{30}): One of the largest cyclocarbons synthesized to date, demonstrating the versatility of on-surface synthesis techniques.[8]

These discoveries have not only confirmed theoretical predictions but also opened up new avenues for creating novel carbon-rich materials through the controlled fusion of cyclocarbon rings.[1]

Experimental Protocols

The synthesis and characterization of cyclo[n]carbons are performed under ultra-high vacuum (UHV) conditions at cryogenic temperatures using a combined scanning tunneling microscope (STM) and atomic force microscope (AFM).[5][6]

General On-Surface Synthesis and Characterization Methodology

Substrate Preparation:

- A Cu(111) single crystal is cleaned by cycles of argon ion sputtering and annealing.
- A bilayer of NaCl is grown on the cold ($T \approx 5$ K) Cu(111) surface by thermal evaporation of NaCl. This inert layer is crucial for decoupling the reactive cyclocarbon molecules from the metallic substrate.[5][16]

Precursor Deposition:

- The molecular precursor (e.g., $C_{24}O_6$, $C_{18}Br_6$, $C_{10}Cl_8$) is thermally sublimed from a Knudsen cell onto the cold NaCl/Cu(111) surface, resulting in a sub-monolayer coverage of isolated molecules.[5][8]

Cyclocarbon Generation via Atomic Manipulation:

- The STM tip is positioned over an individual precursor molecule.
- Voltage pulses are applied to the molecule to induce bond cleavage and the removal of masking groups (e.g., CO, Br, Cl).[5][9] This process is typically monitored via STM imaging.

Characterization:

- STM Imaging: Provides information about the electronic structure and orbital densities of the molecules.[7]
- AFM Imaging: A CO-functionalized tip is used to achieve bond-resolved images of the cyclocarbon's structure, allowing for the direct visualization of single and triple bonds.[1][2] AFM measurements are performed in constant-height mode.[5]

Detailed Protocol for Cyclo[4]carbon Synthesis from $C_{18}Br_6$ [5]

This method provides a higher yield (64%) compared to the initial synthesis from $C_{24}O_6$.[5]

- Precursor: $C_{18}Br_6$ is synthesized and deposited on a bilayer of NaCl on Cu(111) at approximately 5 K.
- Debromination: Voltage pulses are applied by the STM tip to sequentially remove the six bromine atoms from the $C_{18}Br_6$ precursor.
- Characterization: High-resolution AFM with a CO-functionalized tip is used to confirm the polyyenic structure of the resulting C_{18} molecule.[\[5\]](#)

Detailed Protocol for Cyclo[7]carbon and Cyclo[8]carbon Synthesis[\[9\]\[10\]](#)

- Precursors: Fully chlorinated naphthalene ($C_{10}Cl_8$) and anthracene ($C_{14}Cl_{10}$) are used as precursors for C_{10} and C_{14} , respectively.
- Reaction: Tip-induced dehalogenation is followed by a retro-Bergman ring-opening reaction to form the cyclocarbon.
- Characterization: AFM imaging reveals a cumulenic structure for C_{10} and a cumulene-like structure for C_{14} .[\[9\]\[10\]](#)

Quantitative Data

The following tables summarize key quantitative data for various cyclo[n]carbons.

Table 1: Synthesis of Cyclo[n]carbons

Cyclocarbon	Precursor	Method	Yield	Reference
C ₁₈	C ₂₄ O ₆	Tip-induced decarbonylation	-	[1][2]
C ₁₈	C ₁₈ Br ₆	Tip-induced debromination	64%	[5]
C ₁₆	C ₁₆ (CO) ₄ Br ₂	Tip-induced dehalogenation and decarbonylation	-	[7]
C ₁₀	C ₁₀ Cl ₈	Tip-induced dehalogenation and retro-Bergman ring opening	-	[9][10]
C ₁₄	C ₁₄ Cl ₁₀	Tip-induced dehalogenation and retro-Bergman ring opening	-	[9][10]
C ₁₂	C ₁₂ Br ₄ I ₄	Tip-induced dehalogenation and retro-Bergman ring opening	-	[13][14]
C ₂₀	C ₂₀ Cl ₁₂	Tip-induced dehalogenation and retro-Bergman ring opening	-	[13][14]
C ₂₀	C ₁₀	Tip-induced coupling and ring opening	-	[8]

C_{30}	C_{10}	Tip-induced coupling and ring opening	-	[8]
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Table 2: Structural Properties of Cyclo[n]carbons

Cyclocarbon	Structure Type	Bond Lengths (Å) (Theoretical)	Bond Angles (°) (Theoretical)	Reference
C_{10}	Cumulenic	-	-	[9][10]
C_{12}	Polyynic	BLA = 0.13	BAA = 36.9	[17]
C_{14}	Cumulene-like	BLA = 0.05	BAA = 25.3	[9][10][18]
C_{16}	Polyynic	-	-	[7]
C_{18}	Polyynic	$d_1 = 1.38, d_2 = 1.24$	$\theta_1 = 156.7, \theta_2 = 163.3$ (C_9h)	[5]
C_{18}	Cumulenic	$d_1 = d_2 = 1.30$	$\theta_1 = \theta_2 = 160$ ($D_{18}h$)	[5]

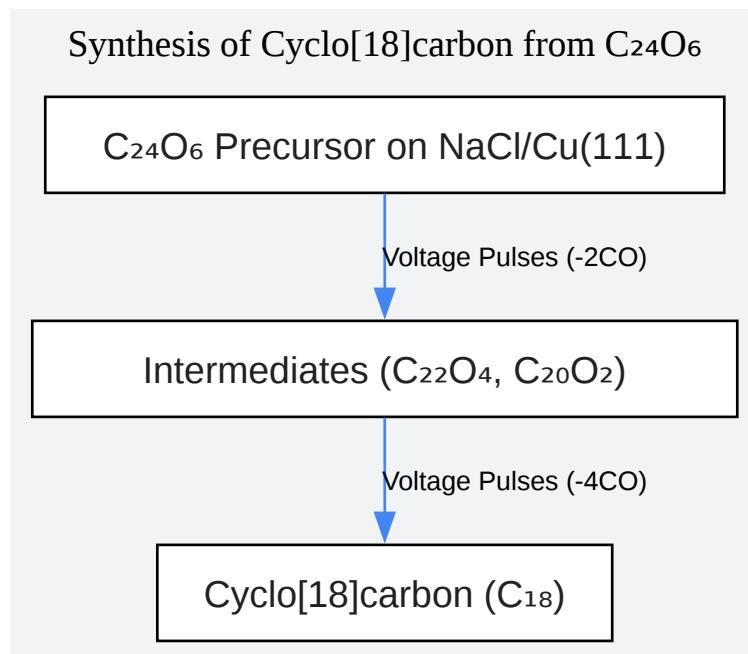
BLA: Bond Length Alteration, BAA: Bond Angle Alteration

Table 3: Experimental Parameters for STM/AFM Characterization

Parameter	Value	Reference
Microscope	Omicron GmbH Low-Temperature STM/AFM	[16]
Operating Temperature	~5 K	[2][5]
Substrate	Bilayer NaCl on Cu(111)	[2][5]
AFM Tip	CO-functionalized	[1][2]
AFM Operation Mode	Constant-height	[5]
qPlus Sensor Resonance Frequency	~25-30 kHz	[16]
qPlus Sensor Spring Constant	~1800 N/m	[16]

Visualized Experimental Workflows

The following diagrams illustrate the on-surface synthesis pathways for key cyclo[n]carbons.



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On-surface synthesis of C_{18} from $C_{24}O_6$.

Synthesis of Cyclo[18]carbon from $C_{18}Br_6$

$C_{18}Br_6$ Precursor on $NaCl/Cu(111)$

Voltage Pulses (-6Br)

Cyclo[18]carbon (C_{18})

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On-surface synthesis of C_{18} from $C_{18}Br_6$.

Synthesis of Cyclo[10]carbon and Cyclo[14]carbon

$C_{10}Cl_8$ on $NaCl/Cu(111)$

$C_{14}Cl_{10}$ on $NaCl/Cu(111)$

Tip-induced dehalogenation & retro-Bergman ring opening

Tip-induced dehalogenation & retro-Bergman ring opening

Cyclo[10]carbon (C_{10})

Cyclo[14]carbon (C_{14})

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References

- 1. researchgate.net [researchgate.net]
- 2. An sp-hybridized molecular carbon allotrope, cyclo[18]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. On-surface synthesis of aromatic cyclo[10]carbon and cyclo[14]carbon [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. From Cyclo[18]carbon to the Novel Nanostructures—Theoretical Predictions | MDPI [mdpi.com]
- 12. Adsorption of explosive and hazardous compounds by cyclo[10]carbon and cyclo[14]carbon: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. Topographic signatures and manipulations of Fe atoms, CO molecules and NaCl islands on superconducting Pb(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 18. researchgate.net [researchgate.net]
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